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Abstract

T-1105, a non-fluorinated analog of Favipiravir (T-705), is a potent antiviral compound with
significant activity against influenza viruses. As a prodrug, T-1105 is intracellularly converted to
its active form, T-1105 ribonucleoside triphosphate (T-1105-RTP), which selectively inhibits the
viral RNA-dependent RNA polymerase (RdRP), a critical enzyme for influenza virus replication.
[1][2] This document provides detailed application notes, experimental protocols, and
guantitative data to guide researchers in utilizing T-1105 for influenza virus research.

Mechanism of Action

T-1105 exerts its antiviral effect through a multi-step intracellular activation process,
culminating in the inhibition of the influenza virus RARP.

e Cellular Uptake and Conversion: T-1105 enters the host cell and is converted into its
ribonucleoside monophosphate (RMP) form.[3]

e Phosphorylation Cascade: Cellular kinases further phosphorylate T-1105-RMP to its
diphosphate (RDP) and ultimately to its active triphosphate form, T-1105-RTP.[2]

e RdRP Inhibition: T-1105-RTP acts as a purine nucleotide analog, competitively inhibiting the
influenza virus RARP.[4][5] This inhibition disrupts viral RNA synthesis and replication.[4]
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The efficiency of this activation process is cell-line dependent, with Madin-Darby canine kidney
(MDCK) cells showing higher conversion rates to T-1105-RTP compared to other cell lines like
A549, Vero, and HEK293T.[2] This difference in metabolic activation directly correlates with the
observed antiviral potency in these cell lines.[2]
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Figure 1: Mechanism of action of T-1105.
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Data Presentation
In Vitro Antiviral Activity

The antiviral efficacy of T-1105 is dependent on the cell line used for the assay, which is
attributed to differential metabolic activation.[2]

Influenza Virus

Compound Cell Line ) EC50 (uM) Reference
Strain
Influenza More potent than
T-1105 MDCK [2]
A/PR/8/34 T-705
Influenza Less potent than
T-705 MDCK [2]
A/PR/8/34 T-1105
A549, Vero, Influenza Less potent than
T-1105 [2]
HEK293T A/PR/8/34 T-705
A549, Vero, Influenza More potent than
T-705 [2]
HEK293T A/PR/8/34 T-1105

EC50 (50% effective concentration) is the concentration of the compound that inhibits viral

replication by 50%.

For comparative purposes, the following table summarizes the EC50 values of the related
compound, Favipiravir (T-705), against a broad range of influenza viruses in MDCK cells.

Influenza Virus EC50 Range

Compound Reference
Type/Subtype (ng/mL)

Favipiravir (T-705) Influenza A, B, and C 0.014 - 0.55 [6]

In Vivo Efficacy

In vivo studies in mouse models are crucial for evaluating the therapeutic potential of antiviral
compounds. Key parameters include reduction in lung viral titers and increased survival rates.
While specific dose-response data for T-1105 is being established, studies with T-705 in
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immunocompromised mice infected with influenza B virus demonstrate a dose-dependent

effect on survival and lung viral load.[7]

Animal Influenza Dosage Lo
Compound i _ Key Findings Reference
Model Virus Strain (mg/kg/day)
Dose-
dependent
increase in
survival;
Immunocomp ) N
) B/Brisbane/6 significant
T-705 romised 10, 50, 250 o [7]
) 0/2008 reduction in
BALB/c mice .
lung viral
titers at 50
and 250
mg/kg/day.

Experimental Protocols
In Vitro Antiviral Assay: Plague Reduction Assay

This protocol determines the concentration of an antiviral compound required to reduce the
number of plaques by 50% (EC50).

Preparation Infection
1.Seed MDCK cellsin ) | L ("3, infect cell monolayers Treatment & Incubation Analysis
6-well plates with influenza virus

—
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Figure 2: Plaque reduction assay workflow.
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Materials:

Madin-Darby canine kidney (MDCK) cells

Dulbecco's Modified Eagle Medium (DMEM) with supplements

Influenza virus stock

T-1105 compound

Semi-solid overlay (e.g., agarose or Avicel)

Crystal violet staining solution

6-well plates

Procedure:

Cell Seeding: Seed MDCK cells in 6-well plates to form a confluent monolayer.

Compound Dilution: Prepare serial dilutions of T-1105 in infection medium.

Infection: Aspirate the growth medium from the cells and infect the monolayer with a known
titer of influenza virus (e.g., 100 plaque-forming units per well).

Treatment: After a 1-hour adsorption period, remove the virus inoculum and add the different
concentrations of T-1105 to the respective wells.

Overlay: Add a semi-solid overlay to restrict virus spread to adjacent cells.

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until
plagues are visible.

Staining: Fix the cells with 10% formalin and stain with crystal violet.

Plaque Counting: Count the number of plaques in each well.

EC50 Calculation: Calculate the EC50 value by determining the concentration of T-1105 that
reduces the number of plagues by 50% compared to the virus control.
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In Vitro RARp Inhibition Assay

This assay directly measures the inhibitory effect of T-1105-RTP on the influenza virus RdRp
activity.

Materials:

Purified influenza virus RdRp complex

T-1105-RTP

Viral RNA template

Radiolabeled nucleotides (e.qg., [a-32P]GTP)

Reaction buffer

Procedure:

Reaction Setup: Prepare a reaction mixture containing the purified RdRp, viral RNA
template, and reaction buffer.

« Inhibitor Addition: Add varying concentrations of T-1105-RTP to the reaction mixtures.
e Initiation: Start the reaction by adding the radiolabeled nucleotides.

 Incubation: Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

o Termination: Stop the reaction and isolate the newly synthesized radiolabeled RNA.

e Analysis: Quantify the amount of incorporated radiolabel to determine the level of RARp
activity.

e |C50 Calculation: Calculate the IC50 value, which is the concentration of T-1105-RTP that
inhibits RARp activity by 50%.

In Vivo Efficacy Study in a Mouse Model
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This protocol outlines a general procedure for assessing the in vivo efficacy of T-1105 against
influenza virus infection in mice.

Preparation Infection

- . Treatment Monitoring & Endpoints
1. Acclimatize mice 3. Intranasally infect mice
with influenza virus b
4. Administer T-1105 or placebo\ ( 5. Monitor body weight, 6. Collect lungs at specific time points
/ (e.g., orally) ) ksurvival, and clinical signs for viral titer determination

Click to download full resolution via product page

Figure 3: In vivo efficacy study workflow.

Materials:

BALB/c or C57BL/6 mice

Mouse-adapted influenza virus strain

T-1105

Vehicle for oral gavage

Anesthesia

Procedure:
o Acclimatization: Acclimatize mice to the laboratory conditions for at least one week.

« Infection: Anesthetize the mice and intranasally infect them with a lethal or sub-lethal dose of
a mouse-adapted influenza virus.[8][9]

o Treatment: Begin treatment with T-1105 (e.g., via oral gavage) at a specified time post-
infection (e.g., 4 hours) and continue for a defined period (e.g., 5-10 days).[7][9]
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» Monitoring: Monitor the mice daily for changes in body weight, clinical signs of illness, and
survival.[8]

» Endpoint Analysis: At specific time points, euthanize a subset of mice from each group and
collect their lungs to determine the lung viral titers using a plaque assay or TCID50 assay.
[10]

Host Cell Signaling Pathways

Influenza virus infection triggers a complex interplay with host cell signaling pathways. The
virus can both activate and antagonize these pathways to facilitate its replication and evade the
host immune response. Key pathways involved include the RIG-I-mediated innate immune
response and the NF-kB signaling pathway.[11][12][13][14][15]

RIG-I Signhaling Pathway

RIG-I is a key pattern recognition receptor that detects viral RNA in the cytoplasm and initiates
an antiviral response through the production of type | interferons (IFNs).[11][13][14] T-1105, by
inhibiting viral RNA replication, would upstream of this pathway, reducing the amount of viral
RNA available to trigger RIG-I signaling.
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Figure 4: T-1105 and the RIG-I signaling pathway.
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NF-kB Signaling Pathway

The NF-kB pathway is another critical component of the host's inflammatory and antiviral
response. Influenza virus infection has been shown to activate NF-kB, which can have both
pro-viral and antiviral effects.[12][15][16][17] By reducing viral replication and the subsequent
production of viral proteins that can trigger this pathway, T-1105 can indirectly modulate NF-kB

activation.
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Figure 5: T-1105 and the NF-kB signaling pathway.
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Conclusion

T-1105 is a valuable research tool for studying influenza virus replication and for the
development of novel antiviral therapies. Its cell-line-dependent activity highlights the
importance of selecting appropriate in vitro models for screening and mechanistic studies. The
provided protocols and data serve as a comprehensive resource for researchers to effectively
utilize T-1105 in their influenza virus research programs. Further investigation into the in vivo
efficacy of T-1105 against a wider range of influenza strains and its precise interactions with
host cell signaling pathways will continue to enhance our understanding of its therapeutic
potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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